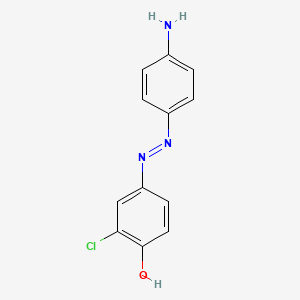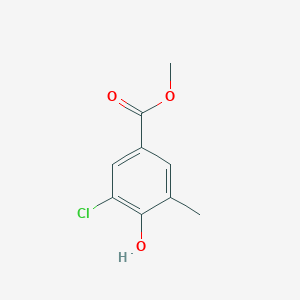
6-Chloro-N4-(3,3-diMethyl-butyl)-pyriMidine-4,5-diaMine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N4-(3,3-diMethyl-butyl)-pyriMidine-4,5-diaMine is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique chemical structure, which includes a pyrimidine ring substituted with a chloro group and a 3,3-dimethyl-butyl group.
Vorbereitungsmethoden
The synthesis of 6-Chloro-N4-(3,3-diMethyl-butyl)-pyriMidine-4,5-diaMine typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Pyrimidine Ring: Starting with basic building blocks such as urea and β-diketones, the pyrimidine ring is constructed through cyclization reactions.
Chlorination: Introduction of the chloro group at the 6-position of the pyrimidine ring using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Alkylation: Attachment of the 3,3-dimethyl-butyl group to the nitrogen atom at the 4-position of the pyrimidine ring through alkylation reactions using appropriate alkyl halides.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
6-Chloro-N4-(3,3-diMethyl-butyl)-pyriMidine-4,5-diaMine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or ammonia.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-N4-(3,3-diMethyl-butyl)-pyriMidine-4,5-diaMine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an inhibitor of cysteine proteases, which are enzymes involved in various diseases, including viral infections.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular pathways.
Industrial Applications: The compound may be utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 6-Chloro-N4-(3,3-diMethyl-butyl)-pyriMidine-4,5-diaMine involves its interaction with specific molecular targets, such as proteases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biological pathway it regulates . This inhibition can lead to therapeutic effects in the treatment of diseases where proteases play a critical role.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-N4-(3,3-diMethyl-butyl)-pyriMidine-4,5-diaMine can be compared with other similar compounds, such as:
6-Chloro-N4-(3,3-diMethyl-butyl)-pyriMidine-2,4-diaMine: Differing in the position of the diaMine group.
This compound analogs: Variations in the alkyl group or other substituents.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C10H17ClN4 |
|---|---|
Molekulargewicht |
228.72 g/mol |
IUPAC-Name |
6-chloro-4-N-(3,3-dimethylbutyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C10H17ClN4/c1-10(2,3)4-5-13-9-7(12)8(11)14-6-15-9/h6H,4-5,12H2,1-3H3,(H,13,14,15) |
InChI-Schlüssel |
KDDOEUDENVDKBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCNC1=C(C(=NC=N1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12098929.png)





![[4-[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,5-dihydroxy-6-sulfooxycyclohexyl] 2-amino-3-hydroxypropanoate](/img/structure/B12098954.png)

![5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12098961.png)





